molecular formula C34H30O10 B7957279 4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside

4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside

Cat. No.: B7957279
M. Wt: 598.6 g/mol
InChI Key: RAUGZJSVWAZOTP-OQTLJYCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside is a chemical compound that belongs to the class of glycosides. It is characterized by the presence of a galactopyranoside moiety, which is a sugar derivative, and a methoxyphenyl group. This compound is often used in carbohydrate chemistry and glycosylation reactions due to its unique structural properties.

Preparation Methods

The synthesis of 4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside typically involves multiple steps. One common method starts with 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose, which is transformed into phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside and then into this compound . The reaction conditions often involve the use of benzoyl chloride and a base such as pyridine to facilitate the benzoylation process.

Chemical Reactions Analysis

4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzoyl groups can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include benzoyl chloride, pyridine, sodium borohydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a glycosyl donor in enzymatic reactions, facilitating the transfer of sugar moieties to acceptor molecules. This process is crucial in the formation of glycosidic bonds, which are essential for the structure and function of various biomolecules .

Comparison with Similar Compounds

4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O10/c1-39-25-17-19-26(20-18-25)41-34-30(44-33(38)24-15-9-4-10-16-24)29(43-32(37)23-13-7-3-8-14-23)28(35)27(42-34)21-40-31(36)22-11-5-2-6-12-22/h2-20,27-30,34-35H,21H2,1H3/t27-,28+,29+,30-,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUGZJSVWAZOTP-OQTLJYCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.